molecular formula C9H12N2O B13183238 6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one

6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one

Cat. No.: B13183238
M. Wt: 164.20 g/mol
InChI Key: HZIIABIOXSKKIK-UHFFFAOYSA-N
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Description

6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one is a heterocyclic compound with a molecular formula of C9H12N2O. This compound is characterized by the presence of a cyclopropylamino group attached to a dihydropyridinone ring. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one typically involves the reaction of cyclopropylamine with a suitable precursor of the dihydropyridinone ring. One common method involves the use of cyclopropylamine and a pyridine derivative under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: These compounds share a similar core structure and exhibit a range of biological activities.

    Cyclopropylamine Derivatives: Compounds with cyclopropylamine groups often show similar reactivity and applications.

Uniqueness

6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one is unique due to its specific combination of a cyclopropylamino group and a dihydropyridinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

6-[(cyclopropylamino)methyl]-1H-pyridin-2-one

InChI

InChI=1S/C9H12N2O/c12-9-3-1-2-8(11-9)6-10-7-4-5-7/h1-3,7,10H,4-6H2,(H,11,12)

InChI Key

HZIIABIOXSKKIK-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=CC=CC(=O)N2

Origin of Product

United States

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